molecular formula C12H12N2O4 B14171417 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester

Cat. No.: B14171417
M. Wt: 248.23 g/mol
InChI Key: UJBJMFBHGBDBKI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core with an acetyloxy group at the 6-position and an ethyl ester at the carboxylic acid position.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester can be achieved through various synthetic routes. One common method involves the use of 3-methyl-2-nitropyridine as a starting material, which undergoes a Reissert synthesis to form the desired compound . Another approach involves the cyclization reaction of 2-bromo-3-pyridinecarboxaldehyde with ethyl cyanoacetate . These methods typically require specific reaction conditions, such as the use of catalysts and controlled temperatures, to ensure the successful formation of the target compound.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways like RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition can result in reduced cell proliferation, migration, and angiogenesis, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

ethyl 6-acetyloxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C12H12N2O4/c1-3-17-12(16)9-6-8-4-5-10(18-7(2)15)14-11(8)13-9/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

UJBJMFBHGBDBKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=C(C=C2)OC(=O)C

Origin of Product

United States

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